molecular formula C9H11NO6 B1412308 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate CAS No. 1428131-72-9

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate

Cat. No.: B1412308
CAS No.: 1428131-72-9
M. Wt: 229.19 g/mol
InChI Key: XXARCHBTNULQNM-UHFFFAOYSA-N
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Description

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate is a chemical compound with the molecular formula C7H7NO6 and a molecular weight of 201.13 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl group and an ester functional group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate typically involves the reaction of propanedioic acid with 2,5-dioxo-1-pyrrolidinyl and an ethyl ester group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyrrolidinyl group may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in various synthetic and research applications .

Properties

IUPAC Name

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c1-2-15-8(13)5-9(14)16-10-6(11)3-4-7(10)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXARCHBTNULQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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